N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
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Overview
Description
N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine is a synthetic organic compound that features a triazole ring, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-ethyl-4H-1,2,4-triazole, thiophene-2-carboxaldehyde, and 1-bromo-3-chloropropane.
Step 1 Formation of the Intermediate: The first step involves the reaction of 3-ethyl-4H-1,2,4-triazole with thiophene-2-carboxaldehyde in the presence of a base like sodium hydride (NaH) to form an intermediate Schiff base.
Step 2 Alkylation: The intermediate is then alkylated with 1-bromo-3-chloropropane under reflux conditions in an aprotic solvent such as dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the triazole ring or the amine group, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced triazole or amine derivatives.
Substitution: N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Due to its structural features, it can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for amides, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
- N-[(3-phenyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
- N-[(3-ethyltriazol-4-yl)methyl]-1-furan-2-ylpropan-1-amine
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity in biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-3-11(12-6-5-7-17-12)13-8-10-9-14-15-16(10)4-2/h5-7,9,11,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZFPTTXUVEXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NCC2=CN=NN2CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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